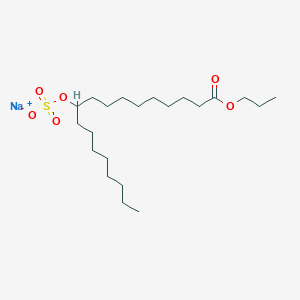
2-(2,5-Dichlorobenzoyl)benzoic acid
Overview
Description
“2-(2,5-Dichlorobenzoyl)benzoic acid” is an organic compound with the molecular formula C14H8Cl2O3 . It has an average mass of 295.117 Da and a mono-isotopic mass of 293.985046 Da .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dichlorobenzoyl)benzoic acid” consists of a benzoic acid core with a dichlorobenzoyl group attached to the 2-position . The presence of the dichlorobenzoyl group may influence the compound’s reactivity and physical properties.Scientific Research Applications
Thermodynamic Studies in Pharmaceuticals :
- Benzoic acid is a model compound for drug substances in pharmaceutical research. Its thermodynamic phase behavior with water and organic solvents is crucial for process design. This includes studies on the solubility and phase equilibria in pharmaceuticals (Reschke, Zherikova, Verevkin, & Held, 2016).
Mass Spectrometry :
- In mass spectrometry, benzoic acid derivatives, such as 2-(2,5-Dichlorobenzoyl)benzoic acid, are used as additives to enhance ion yields and signal-to-noise ratio, particularly for high-mass range analytes (Karas et al., 1993).
Photodecomposition Studies :
- Ultraviolet irradiation of chlorobenzoic acids leads to their decomposition, yielding hydroxybenzoic acids and benzoic acid. This has implications for environmental studies and chemical degradation processes (Crosby & Leitis, 1969).
Toxicity Assessment :
- Understanding the toxic properties of benzoic acid derivatives, including 2-(2,5-Dichlorobenzoyl)benzoic acid, is crucial for safety in chemical production. Studies focus on the effects of these compounds on biological systems, especially in terms of hepatorenal impact (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Food Science and Preservatives :
- Benzoic acid and its derivatives are widely used as preservatives in foods. Their occurrence, metabolism, and potential health effects are extensively studied, emphasizing their importance in food safety and quality control (del Olmo, Calzada, & Nuñez, 2017).
Proton Exchange Membranes :
- In the field of energy, derivatives of benzoic acid are synthesized for use in proton exchange membranes, a critical component of fuel cells. Their properties like ion exchange capacities and proton conductivities are explored (Ghassemi & McGrath, 2004).
Pharmaceutical Research :
- Benzoic acid derivatives play a role in pharmaceutical research, particularly in the context of monocarboxylic acid transporters. Their uptake and interaction with cellular systems are critical for drug design and understanding pharmacokinetics (Tsukagoshi, Kimura, & Endo, 2014).
Material Science and Polymers :
- In material science, benzoic acid derivatives are investigated for their role in the synthesis and properties of polymers, such as polyaniline. These studies contribute to developing advanced materials with specific electrical and physical properties (Amarnath & Palaniappan, 2005).
Safety And Hazards
The safety data sheet for dichlorobenzoic acid indicates that it causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .
properties
IUPAC Name |
2-(2,5-dichlorobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHSEHBYRXACBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357911 | |
| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)benzoic acid | |
CAS RN |
106022-00-8 | |
| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)





